ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate and trifluoromethylated reagents.
Cyclization Reaction: The key step involves the cyclization of these starting materials to form the pyrrole ring. This can be achieved through various cyclization reactions, such as the Paal-Knorr synthesis.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylates, while substitution reactions can produce a variety of functionalized pyrrole derivatives.
Scientific Research Applications
Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding studies.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate
- Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
- Ethyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Uniqueness
This compound is unique due to the specific positioning of the trifluoromethyl group and the ester functionality. This configuration imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it particularly valuable in various applications compared to its analogs.
Biological Activity
Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate (CAS Number: 1414887-27-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the mechanisms of action, biological targets, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its interaction with biological membranes and proteins .
This compound primarily interacts with various enzymes and receptors, impacting several biochemical pathways. The presence of the trifluoromethyl group allows for better binding affinity to target sites, which can modulate enzyme activity and receptor signaling. This characteristic is particularly relevant in studies focusing on enzyme inhibition and receptor binding assays.
Antimicrobial Properties
Recent research has highlighted the compound's potential as an antimicrobial agent. A study evaluating pyrrole derivatives indicated that compounds similar to this compound exhibited potent anti-tuberculosis (TB) activity with minimal cytotoxicity. Specifically, compounds derived from the pyrrole scaffold showed minimal inhibitory concentrations (MIC) lower than , indicating strong efficacy against Mycobacterium tuberculosis .
Enzyme Inhibition Studies
The compound has also been investigated for its role in inhibiting specific enzymes linked to disease processes. For instance, it has been suggested that derivatives of pyrrole can inhibit dihydroorotate dehydrogenase (DHODH), a target for malaria treatment. This inhibition could lead to a reduction in parasite proliferation, making it a candidate for further development in antimalarial therapies .
Case Study 1: Antitubercular Activity
A series of pyrrole-2-carboxamide compounds were synthesized based on structural modifications including the trifluoromethyl group. These compounds were tested against drug-resistant strains of tuberculosis. The results demonstrated that certain modifications led to enhanced activity, suggesting that this compound could serve as a lead compound for developing new antitubercular agents .
Case Study 2: Enzyme Targeting
In another study, pyrrole derivatives were evaluated for their ability to inhibit enzymes involved in inflammatory pathways. The research indicated that these compounds could effectively block cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain signaling. By modulating COX activity, these compounds may offer therapeutic benefits in treating inflammatory diseases .
Summary of Biological Activities
Activity | Target | Effectiveness |
---|---|---|
Antimicrobial | Mycobacterium tuberculosis | MIC < 0.016 μg/mL |
Enzyme Inhibition | Dihydroorotate dehydrogenase | Significant inhibition |
Anti-inflammatory | Cyclooxygenase enzymes | Reduced inflammatory markers |
Properties
IUPAC Name |
ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-2-14-7(13)5-3-4-6(12-5)8(9,10)11/h3-4,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRENMYOMRGLFRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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